![molecular formula C17H9NO3 B13352442 11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)
11-Nitro-7H-benzo[de]anthracen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Nitro-7H-benzo[de]anthracen-7-one is a polycyclic aromatic compound with a nitro group attached to the benzo[de]anthracene structure
Méthodes De Préparation
The synthesis of 11-Nitro-7H-benzo[de]anthracen-7-one typically involves nitration reactions. One common method is the nitration of 7H-benzo[de]anthracen-7-one using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
11-Nitro-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
11-Nitro-7H-benzo[de]anthracen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 11-Nitro-7H-benzo[de]anthracen-7-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
11-Nitro-7H-benzo[de]anthracen-7-one can be compared with other nitro-substituted polycyclic aromatic compounds, such as:
- 3-Nitrobenzanthrone
- 2-Nitrobenzanthrone
- 1-Nitropyrene
These compounds share similar structural features but differ in the position of the nitro group and their specific chemical properties
Propriétés
Formule moléculaire |
C17H9NO3 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
11-nitrobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H9NO3/c19-17-12-7-2-5-10-4-1-6-11(15(10)12)16-13(17)8-3-9-14(16)18(20)21/h1-9H |
Clé InChI |
OXAVHIJUJYJFRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C=CC=C4[N+](=O)[O-])C(=O)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


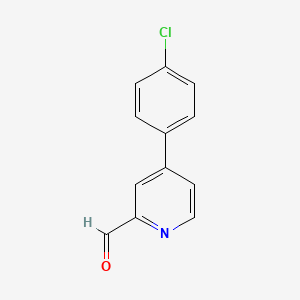
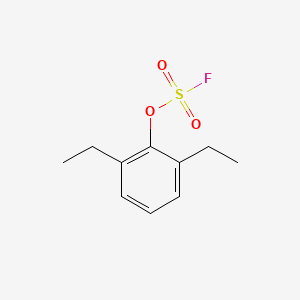

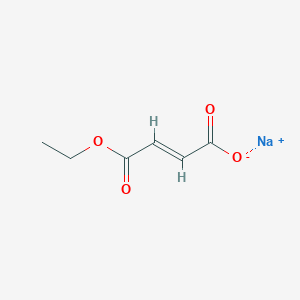
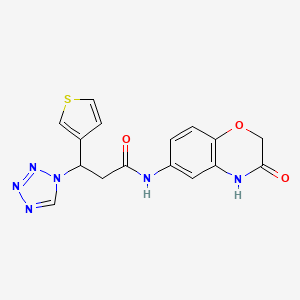
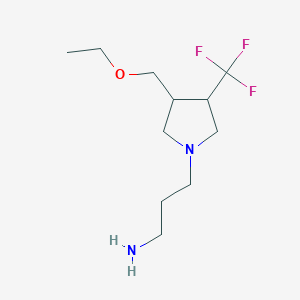


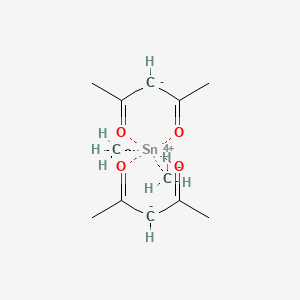
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
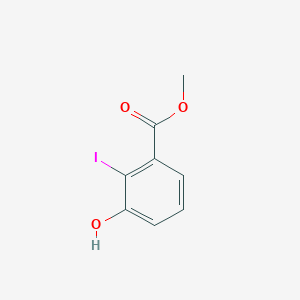
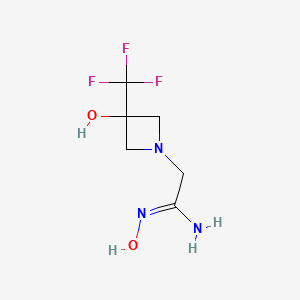
![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
